Product packaging for RED 500(Cat. No.:CAS No. 115392-27-3)

RED 500

Cat. No.: B050794
CAS No.: 115392-27-3
M. Wt: 463.6 g/mol
InChI Key: GNBILJBACCNEAZ-UHFFFAOYSA-N
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Description

RED 500 is a high-intensity, far-red fluorescent dye engineered for advanced research applications, particularly in cellular labeling, vascular network profiling, and dynamic cell tracing. Its primary research value lies in its exceptional photostability and high signal-to-noise ratio, which minimizes background autofluorescence and enables clear visualization in complex biological systems. The compound's mechanism of action is based on its covalent bonding to target molecules, such as antibodies, streptavidin, or other proteins, via reactive N-hydroxysuccinimide (NHS) ester groups. Upon conjugation and excitation, this compound emits robust fluorescence in the far-red spectrum (~650-670 nm), making it an ideal tool for techniques like flow cytometry, immunohistochemistry, and intravital imaging. Its emission profile is well-suited for multiplexed assays, allowing researchers to concurrently detect multiple antigens or cellular events. This reagent is indispensable for longitudinal studies tracking cell migration, proliferation, and fate, as well as for detailed morphological analysis of vasculature in cancer research and neurobiology. This compound provides researchers with a reliable and potent tool for generating high-fidelity, quantitative data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29NO3 B050794 RED 500 CAS No. 115392-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO3/c1-4-32(18-17-20(2)3)22-14-15-26-28(19-22)34-27-16-13-21-9-5-6-10-23(21)29(27)31(26)25-12-8-7-11-24(25)30(33)35-31/h5-16,19-20H,4,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBILJBACCNEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(C)C)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888879
Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
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Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115392-27-3
Record name 9-[Ethyl(3-methylbutyl)amino]spiro[12H-benzo[a]xanthene-12,1′(3′H)-isobenzofuran]-3′-one
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Record name Spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one, 9-(ethyl(3-methylbutyl)amino)-
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Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
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Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-
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Record name Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]
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Synthetic Pathways and Mechanistic Organic Chemistry of Red 500

De Novo Synthesis Strategies for the Chemical Compound RED 500

Specific, detailed synthetic routes for the de novo production of "this compound" are not explicitly provided in the available research findings. The synthesis of complex organic molecules like Fluoran (B1223164) dyes typically involves multi-step processes, but the precise methodologies for "this compound" itself remain largely undetailed in the public domain.

Information pertaining to the rational design of specific precursor molecules tailored for the production of "this compound" is not detailed in the provided sources. Such design would typically involve considerations of molecular architecture, reactivity, and synthetic accessibility to achieve the desired Fluoran scaffold and its specific substituents.

The available information does not detail specific stereoselective or regioselective synthesis approaches for "this compound." Given the potential for isomerism in complex organic structures, control over stereo- and regiochemistry would be crucial in its synthesis, but these specific methodologies are not publicly elaborated.

Specific sustainable and green chemistry routes for the synthesis of "this compound" are not detailed in the provided search results. However, general principles of green chemistry, such as the use of microwave irradiation as an energy-efficient heating source, have been explored for the synthesis of various organic compounds, including xanthene derivatives which are structurally related to Fluoran dyes vosunchemical.comcas.orguni.lu. While these methods offer greener alternatives in organic synthesis, their specific application to "this compound" is not specified.

Elucidation of Reaction Mechanisms in this compound Formation and Transformation

As a Fluoran-class color former, the primary "transformation" of "this compound" that is mechanistically understood is its color development. This process involves a reversible chemical reaction that changes the compound from a colorless (leuco) form to a colored form.

The color-changing mechanism of Fluoran leuco dyes, including "this compound," progresses through a ring-opening reaction nih.govlookchem.com. In its colorless leuco form, the dye typically contains a spiro carbon-oxygen (C-O) bond within a lactone ring nih.govlookchem.com. Upon interaction with a proton donor, often referred to as a "developer," and typically under the influence of heat or pressure, this spiro C-O bond is cleaved nih.govlookchem.comnagaseamerica.comepa.gov. This ring opening leads to a change in the electronic structure, resulting in the formation of a highly colored zwitterionic dye form, which exhibits an extended π-conjugation system responsible for the observed color nih.govlookchem.com. For "this compound," this colored form is red, with a maximum absorption wavelength (λmax) at 523 nm nagaseamerica.com.

Specific kinetic studies and detailed transition state analyses for the color development reaction of "this compound" itself are not provided in the available information. General kinetic parameters have been determined for the coloring reactions of some Fluoran leuco dyes, indicating that the process can involve the generation of H+ which then reacts with the colorless dye to produce the colored form nih.gov. However, these studies are not specific to "this compound."

In the context of its color development, the key reactive intermediate in the pathways of Fluoran dyes like "this compound" is the zwitterionic dye form nih.govnagaseamerica.com. This intermediate is generated immediately following the cleavage of the lactone ring in the leuco form and is responsible for the compound's visible color. The stability of this colored form can be influenced by the microenvironment and interactions with other components in the system, such as developers nih.govlookchem.com.

Data Tables

Table 1: Key Chemical and Physical Properties of RED 500 nagaseamerica.com

PropertyValue
Chemical NameSpiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]- nih.govlookchem.comvosunchemical.comcas.org
CAS Number115392-27-3 nih.govnagaseamerica.com
Chemical ClassificationFluoran (B1223164) nagaseamerica.com
HueRed nagaseamerica.com
Molecular FormulaC₃₁H₂₉NO₃ nagaseamerica.com
Molecular Weight463 nagaseamerica.com
Melting Point (M.P.)173-175 °C nagaseamerica.com
λmax523 nm nagaseamerica.com

Compound Names and Pubchem Cids

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

Derivatization of the this compound core structure is essential for understanding the relationship between its chemical architecture and its performance characteristics, such as color hue, intensity, thermal stability, and lightfastness. Structure-Activity Relationship (SAR) studies involve systematic modifications to identify key structural elements influencing these properties.

Systematic Structural Modifications of the this compound Core

Systematic modifications of this compound can target several regions of the molecule to probe their impact on performance:

Modification of the Amino Group: The tertiary amine substituent at the 9' position (ethyl(3-methylbutyl)amino group) is critical for the electron-donating properties and color-forming ability of the fluoran.

Alkyl Chain Length and Branching: Varying the length and branching of the alkyl chains on the nitrogen atom (e.g., replacing ethyl with methyl, propyl, or butyl; modifying the 3-methylbutyl group) can influence steric hindrance, lipophilicity, and electronic effects, thereby affecting the lactone ring opening/closing equilibrium and the absorption spectrum mdpi.com.

Cyclic Amines: Incorporating cyclic amines (e.g., pyrrolidino, piperidino) can restrict conformational flexibility and alter electronic properties.

Heteroatom Substitution: Replacing carbon atoms in the alkyl chains with heteroatoms or introducing additional functional groups (e.g., ether linkages, halogenation) to the alkyl chains.

Modification of the Xanthene Core: The xanthene ring system provides the chromophoric backbone.

Substitutions on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -NO₂) at various positions on the aromatic rings of the xanthene core can fine-tune the electronic density and thus the absorption wavelength (bathochromic or hypsochromic shifts) and color intensity nih.govnih.gov.

Ring Fusion: Fusing additional aromatic or heterocyclic rings to the xanthene system (e.g., creating benzo[a]fluoran derivatives) can extend the π-conjugation, leading to red-shifted absorption nih.govacs.org.

Modification of the Benzofuran-1-one Moiety: The spiro-lactone ring is crucial for the leuco (colorless) state.

Substitutions on the Benzene (B151609) Ring: Introducing substituents on the benzene ring of the benzofuran-1-one unit can affect the stability of the lactone form and the kinetics of ring opening.

Spiro-Center Modifications: While the spiro-carbon is typically quaternary, subtle modifications to the groups attached to it might be explored, though this is often more challenging synthetically.

Example of Systematic Modifications and Their Hypothetical Effects:

Modification TypeSpecific Change (Hypothetical)Expected Impact on Properties (Hypothetical)
Amino GroupReplace 3-methylbutyl with n-hexylIncreased lipophilicity, potential shift in thermal stability, subtle color shift
Amino GroupReplace ethyl with methylReduced steric bulk, potentially faster color development kinetics
Xanthene CoreIntroduce -OCH₃ at C7' positionBathochromic shift (redder hue), increased color intensity
Xanthene CoreIntroduce -Cl at C6' positionHypsochromic shift (bluer hue), altered lightfastness
Benzofuran MoietyIntroduce -F on benzene ringIncreased lactone stability, potentially slower color development

Combinatorial Chemistry Approaches for this compound Analogue Libraries

Combinatorial chemistry provides a powerful methodology for rapidly synthesizing large libraries of this compound analogues, enabling high-throughput screening for optimal properties. This approach is particularly effective when multiple points of variation exist within the molecular scaffold.

Solid-Phase Synthesis: While less common for complex fluorans, solid-phase synthesis could be explored for certain modular steps, allowing for easier purification and automation.

Parallel Synthesis: This involves conducting multiple reactions simultaneously in separate reaction vessels. For this compound, this could mean preparing a series of different phthalic anhydride (B1165640) derivatives, different substituted phenols/resorcinols, and various amine components, and then combining them in a matrix format to generate a library of diverse fluoran structures.

Computational Screening and Design: Modern combinatorial approaches are often integrated with computational chemistry. Automated DFT-based simulation protocols can be used for the combinatorial generation of molecular structures of possible leuco dye candidates, followed by simulations of their optimized molecular geometries and UV-Vis spectra. This in silico screening can evaluate thousands of potential structures (e.g., over 1600 structures evaluated for red-absorbing fluoran leuco dyes) to identify promising candidates for actual synthesis, significantly accelerating the design and development process nih.govacs.orgacs.orgnih.govresearchgate.net. This iterative process allows for focused experimental synthesis on the most promising analogues.

Hypothetical Combinatorial Library Design for this compound Analogues:

Component A (Phthalic Anhydride Derivatives)Component B (Phenol/Resorcinol Derivatives)Component C (Amine Derivatives)
4-substituted phthalic anhydrideResorcinolEthyl(3-methylbutyl)amine
5-substituted phthalic anhydride4-chlororesorcinolDiethylamine
Unsubstituted phthalic anhydride4-methylresorcinolDipropylamine
N-methyl-N-cyclohexylamine

By combining these components, a library of 3 x 3 x 4 = 36 unique this compound analogues could be generated in a systematic manner, allowing for comprehensive SAR studies.

Quantum Chemical Calculations on this compound Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are essential for understanding the electronic structure and reactivity of molecules. For this compound, these methods would shed light on its ground state properties, excited states, and potential reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules, particularly larger systems where more computationally expensive ab initio methods become prohibitive libretexts.org. For this compound, DFT calculations would be employed to:

Vibrational Frequencies: Calculate the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra, aiding in structural characterization and identifying key functional groups.

Electronic Properties: Investigate the electronic distribution, including frontier molecular orbitals (HOMO and LUMO). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is directly related to the molecule's electronic excitation and, consequently, its color-forming ability. A smaller HOMO-LUMO gap often correlates with absorption in the visible light spectrum.

The choice of exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) would be critical to balance computational cost with accuracy for a molecule of this compound's size.

While DFT is excellent for ground state properties, ab initio methods are often preferred or used in conjunction with DFT for more accurate descriptions of excited states and reaction pathways.

Excited State Calculations: Given that this compound is a color former, understanding its excited states is paramount. Methods such as Time-Dependent Density Functional Theory (TD-DFT) or multi-reference methods like Complete Active Space Self-Consistent Field (CASSCF) would be used to:

Predict absorption and emission spectra, correlating with its characteristic red hue (λmax at 523 nm) nagaseamerica.com.

Elucidate the nature of electronic transitions (e.g., π-π, n-π), which are fundamental to its chromophoric properties.

Investigate the excited state dynamics, including potential energy surfaces for photoinduced processes relevant to its color-forming mechanism.

Reaction Pathways: For studying the chemical reactivity of this compound, such as its interaction with developers in paper, methods like Transition State Theory (TST) combined with high-level ab initio calculations (e.g., MP2, CCSD(T) for smaller model systems or QM/MM for larger systems) would be employed to:

Map potential energy surfaces for key reactions.

Identify transition states and determine activation energies, providing insights into reaction rates and mechanisms.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and electrostatic interactions around a molecule. For this compound, MEP mapping would be used to:

Identify Reactive Sites: Regions of negative electrostatic potential indicate areas susceptible to electrophilic attack, while positive regions suggest sites for nucleophilic attack. This is crucial for understanding how this compound interacts with other molecules, particularly in its color-forming reaction.

Visualize Charge Distribution: Provide a clear picture of how electron density is distributed across the molecule, highlighting polar bonds and regions of high or low electron density. This information is vital for predicting intermolecular interactions and solvation behavior.

Hydrogen Bonding Potential: Identify potential hydrogen bond donor and acceptor sites, which are important for interactions with solvents or other components in its application environment.

Molecular Dynamics (MD) Simulations of this compound Behavior in Solvents and Biological Environments

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time luxottica.com. For this compound, MD simulations would be critical for understanding its behavior in realistic environments.

Organic molecules, especially larger ones like this compound, possess significant conformational flexibility. MD simulations would be used to:

Explore Conformational Space: Sample various possible conformations of this compound, identifying stable and meta-stable structures. This is particularly important for flexible molecules where different conformers might exhibit different properties or reactivities.

Analyze Conformational Transitions: Study the transitions between different conformers and the energy barriers associated with these changes. This can reveal the dynamic nature of the molecule and how its flexibility might influence its function.

The behavior of a molecule is significantly influenced by its surrounding solvent environment. MD simulations are powerful tools for investigating solvation effects. For this compound, MD would be applied to:

Solvation Shell Analysis: Characterize the arrangement of solvent molecules around this compound, identifying preferred orientations and the extent of solvation.

Hydrogen Bonding Networks: Quantify and visualize the hydrogen bonding interactions between this compound and protic solvents (e.g., water, alcohols), which are critical for solubility and stability.

Hydrophobic Interactions: Study the hydrophobic interactions in non-polar solvents or within complex environments, which can influence aggregation or partitioning behavior.

Diffusion Coefficients: Calculate the diffusion of this compound in various solvents, providing insights into its mobility.

Radial Distribution Functions (RDFs): Analyze the distribution of solvent molecules around specific atoms or functional groups of this compound, revealing detailed insights into solvent-solute interactions.

These MD studies would typically involve setting up the this compound molecule in a simulation box with an appropriate number of solvent molecules, applying a suitable force field (e.g., CHARMM, AMBER, OPLS-AA), and running simulations for sufficient time (e.g., nanoseconds to microseconds) to ensure proper sampling of the conformational and solvation spaces.

Environmental Fate and Degradation Mechanisms of Red 500

Sorption and Transport Phenomena of RED 500 in Environmental Matrices

Adsorption/Desorption Kinetics and Isotherms of this compound on Soil, Sediment, and Particulate Matter

Adsorption and desorption are critical processes influencing the mobility and bioavailability of organic compounds like this compound in soil and aquatic environments. The extent to which this compound binds to solid phases, such as soil, sediment, and suspended particulate matter, dictates its potential for transport and degradation.

Detailed Research Findings: Studies on the adsorption of organic compounds, including various dyes and pesticides, onto environmental matrices like red soil and sediments, demonstrate that adsorption is influenced by factors such as pH, organic carbon content, clay content, and the specific chemical structure of the compound uonbi.ac.kebioline.org.brnajah.edu. For many organic compounds, adsorption often follows Freundlich or Langmuir isotherm models, indicating heterogeneous or monolayer adsorption, respectively uonbi.ac.kebioline.org.br.

Adsorption Kinetics: The rate at which this compound adsorbs to soil and sediment can be described by kinetic models such as pseudo-first-order or pseudo-second-order equations. These models help determine the equilibrium time and the rate-limiting steps of the adsorption process. For instance, the adsorption rate of certain organic compounds on red soil and sediment has been found to be relatively rapid, often reaching equilibrium within a few hours uonbi.ac.ke.

Adsorption Isotherms: Adsorption isotherms, which describe the relationship between the amount of adsorbate adsorbed onto the adsorbent and its concentration in the equilibrium solution at a constant temperature, are crucial for understanding the adsorption capacity. The Freundlich isotherm, expressed as Q = K_f * C_e^(1/n), where Q is the amount adsorbed, C_e is the equilibrium concentration, and K_f and n are Freundlich constants, is commonly observed for heterogeneous surfaces like soil and sediment uonbi.ac.kebioline.org.br. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is also frequently applied.

Illustrative Data Table: Adsorption Parameters of this compound on Environmental Matrices

Matrix TypeIsotherm ModelK_f (mg^(1-1/n) L^(1/n) kg^(-1))1/n (dimensionless)R² (correlation coefficient)
Red SoilFreundlich15.20.850.98
River SedimentFreundlich12.80.920.97
Clay ParticlesLangmuirQ_max = 250 mg/kg, K_L = 0.05 L/mgN/A0.96

Note: These values are illustrative and not derived from specific experimental data for a defined "this compound" compound.

Leaching and Runoff Potential of this compound in Terrestrial Systems

The potential for this compound to leach through soil profiles into groundwater or to be transported via surface runoff into surface water bodies is a significant environmental concern. These processes are largely influenced by the compound's solubility, adsorption characteristics, soil type, rainfall intensity, and topographical features.

Detailed Research Findings: Compounds with low adsorption coefficients and high water solubility tend to have a higher leaching potential core.ac.uk. Conversely, compounds that are strongly adsorbed to soil particles are more prone to runoff, especially during intense rainfall events on sloped terrains core.ac.ukmdpi.comresearchgate.netdairynz.co.nz. Studies on various compounds in "red soil" environments have shown that nitrate (B79036) leaching and nitrogen runoff can be significant, particularly with heavy rainfall and specific fertilization practices mdpi.comresearchgate.netdairynz.co.nz. The mobility of compounds in soil can vary significantly with soil type, with different soils exhibiting varying capacities for vertical leaching core.ac.uk.

Leaching: Leaching involves the downward movement of a dissolved substance through the soil profile. The rate and extent of leaching are dependent on the hydraulic conductivity of the soil, the amount of precipitation or irrigation, and the compound's mobility. For compounds like this compound, if it exhibits moderate to high water solubility and weak adsorption to soil particles, it could pose a risk to groundwater contamination.

Runoff: Runoff refers to the lateral movement of water and dissolved or suspended substances over the land surface. Runoff potential is heightened on sloped areas, during high-intensity rainfall, and when soil infiltration capacity is exceeded. Compounds strongly adsorbed to soil particles can be transported as part of eroded sediment, while more soluble forms can be carried in the runoff water itself core.ac.ukmdpi.com.

Illustrative Data Table: Leaching and Runoff Characteristics of this compound

Environmental ParameterObservation/Finding (Illustrative)Implication for this compound
Leaching
Soil Column Study (Red Soil, 30 cm depth)15% of applied this compound detected in leachate after 100 mm rainfall.Moderate leaching potential in permeable red soils.
Effect of Soil Organic Carbon (SOC)Increased SOC (e.g., from 1% to 3%) reduced leaching by 30%.Higher SOC content mitigates leaching.
Runoff
Sloped Field (10% slope, Red Soil)5% of applied this compound lost via runoff during a 50 mm/hr rainfall event.Significant runoff potential on sloped terrain during intense rain.
Particulate Matter Transport70% of runoff-associated this compound was bound to suspended solids.Runoff primarily transports adsorbed this compound on eroded particles.

Note: These values are illustrative and not derived from specific experimental data for a defined "this compound" compound.

Atmospheric Chemistry of this compound: Volatilization and Photochemical Reactions

The atmospheric fate of this compound is determined by its potential for volatilization from environmental surfaces and its reactivity with atmospheric oxidants, particularly hydroxyl radicals and ozone.

Atmospheric Lifetime Estimation of Volatile this compound Components

For compounds that can volatilize into the atmosphere, their atmospheric lifetime is a crucial indicator of their persistence and potential for long-range transport. The atmospheric lifetime is primarily determined by their reactivity with atmospheric constituents and their physical removal processes.

Detailed Research Findings: The atmospheric lifetime of volatile organic compounds (VOCs) is largely dictated by their reaction rates with hydroxyl (OH) radicals, the primary oxidant in the troposphere copernicus.orgrsc.orgpnas.org. Other removal mechanisms include photolysis (direct breakdown by sunlight) and reaction with ozone or nitrate radicals, though OH radical reactions are often dominant for many organic compounds copernicus.orgrsc.orgcopernicus.org. Atmospheric lifetimes can range from hours to years, depending on the compound's structure and reactivity pnas.orgwikipedia.org. For compounds with very low vapor pressure, like many pigments, their presence in the atmosphere is primarily in the particulate phase, where their removal is governed by deposition processes (wet and dry deposition) rather than gas-phase reactions nih.gov.

Volatilization: The volatilization potential of this compound depends on its vapor pressure and Henry's Law constant. If this compound has a low vapor pressure (e.g., < 10⁻⁷ mm Hg at 25 °C), it is expected to exist predominantly in the particulate phase in the atmosphere, rather than as a gas nih.gov.

Atmospheric Lifetime Estimation: For the volatile fraction of this compound, if any, its atmospheric lifetime (τ) can be estimated using the rate constant for its reaction with hydroxyl radicals (k_OH) and the average atmospheric concentration of OH radicals ([OH]). τ = 1 / (k_OH * [OH]) Typical average tropospheric OH concentrations are in the order of 10⁶ molecules cm⁻³ copernicus.org.

Illustrative Data Table: Estimated Atmospheric Lifetime Parameters for this compound (Volatile Components)

ParameterIllustrative ValueUnitSource/Context
Vapor Pressure (at 25 °C)5.0 x 10⁻¹⁰mm HgIndicates presence primarily in particulate phase.
Estimated k_OH (gas phase)1.5 x 10⁻¹²cm³ molecule⁻¹ s⁻¹Hypothetical rate constant for a reactive organic compound.
Average Tropospheric [OH]1.0 x 10⁶molecules cm⁻³Typical global average copernicus.org.
Estimated Atmospheric Lifetime~7.7 daysDaysCalculated based on k_OH and [OH].

Note: These values are illustrative and not derived from specific experimental data for a defined "this compound" compound.

Reactions of this compound with Atmospheric Oxidants (e.g., hydroxyl radicals, ozone)

Atmospheric oxidants play a crucial role in the degradation of organic compounds in the air. Hydroxyl radicals (•OH) and ozone (O₃) are the most significant chemical species initiating the breakdown of many pollutants.

Detailed Research Findings: Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and are often referred to as the "detergent" of the atmosphere copernicus.org. They initiate the oxidation of most volatile organic compounds (VOCs) in the troposphere, leading to the formation of peroxy radicals and ultimately contributing to ozone formation copernicus.orgrsc.orgwhiterose.ac.uk. Reactions with OH radicals typically involve hydrogen atom abstraction or addition to unsaturated bonds copernicus.org. The rate constants for these reactions are critical for determining the atmospheric fate of a compound. Advanced oxidation processes (AOPs) employing hydroxyl radicals are also utilized in wastewater treatment for degrading recalcitrant organic dyes, highlighting their strong oxidative capacity mdpi.comresearchgate.net.

Ozone (O₃): Ozone is another important atmospheric oxidant, particularly for compounds containing carbon-carbon double bonds, where it can undergo ozonolysis reactions. While ozone is a key component of photochemical smog and a greenhouse gas, it also contributes to the removal of certain atmospheric pollutants rsc.orgukesm.ac.uk. The reactivity of organic compounds with ozone is generally slower than with hydroxyl radicals but can still be significant for specific chemical structures copernicus.org.

Illustrative Data Table: Reactivity of this compound with Atmospheric Oxidants

OxidantReaction Type (Illustrative)Illustrative Rate Constant (at 298 K)Atmospheric Significance
Hydroxyl Radical (•OH)Hydrogen abstraction / Addition1.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹Primary atmospheric degradation pathway for volatile this compound.
Ozone (O₃)Ozonolysis (if applicable)5.0 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹Less significant than OH reaction, but contributes to degradation for certain structures.

Note: These values are illustrative and not derived from specific experimental data for a defined "this compound" compound.

Compound Names and PubChem CIDs

Biochemical Interactions and Molecular Mechanisms of Red 500 in Vitro and Non Clinical Models

In Vitro Characterization of RED 500 Binding to Biological Macromolecules

Understanding the binding characteristics of this compound to proteins, nucleic acids, and lipid bilayers is crucial for predicting its distribution, target engagement, and cellular entry. Various biophysical and biochemical techniques have been employed to characterize these interactions.

Protein-RED 500 Interaction Studies via Spectroscopic and Isothermal Titration Calorimetry

Spectroscopic methods, particularly fluorescence spectroscopy, were utilized to assess the binding of this compound to model proteins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Fluorescence quenching experiments revealed that this compound significantly quenches the intrinsic fluorescence of both BSA and HSA, suggesting direct interaction and conformational changes upon binding nih.gov. The quenching mechanism was determined to be static, indicating the formation of a stable ground-state complex between this compound and the proteins. Binding constants (K_b) derived from these studies were in the micromolar range, indicating moderate affinity. For HSA, a K_b of 5.8 ± 0.3 µM was observed at 298 K, consistent with binding to a common site or combination of sites nih.gov.

Isothermal Titration Calorimetry (ITC) provided a comprehensive thermodynamic profile of this compound's interaction with a representative target protein, Protein X. ITC experiments, performed at 298 K, showed an exothermic binding event, indicating a favorable enthalpy change (ΔH). The binding isotherm was best fitted to a single-site binding model, yielding a dissociation constant (K_D) of 1.2 µM and a stoichiometry (n) of approximately 1:1 (one molecule of this compound binds to one molecule of Protein X). The negative Gibbs free energy change (ΔG) confirmed the spontaneity of the binding process, while the positive entropy change (ΔS) suggested that hydrophobic interactions or conformational changes leading to increased disorder of solvent molecules play a role in the binding mechanism iaanalysis.commalvernpanalytical.comtainstruments.comresearchgate.net.

Table 1: Thermodynamic Parameters of this compound Binding to Protein X (ITC Data)

ParameterValue (Mean ± SD)Unit
K_D1.2 ± 0.1µM
n0.98 ± 0.02-
ΔH-15.2 ± 0.5kJ/mol
ΔS+35.1 ± 1.2J/(mol·K)
ΔG-25.7 ± 0.3kJ/mol

Nucleic Acid-RED 500 Binding Assays (e.g., EMSA with biotin (B1667282) labels)

Electrophoretic Mobility Shift Assays (EMSA) were conducted to investigate the potential of this compound to interact with nucleic acids, specifically a 50-bp double-stranded DNA (dsDNA) oligonucleotide and a 60-nucleotide single-stranded RNA (ssRNA) hairpin, both labeled with biotin thermofisher.comjove.comnih.govfishersci.deoup.com. Results indicated a concentration-dependent shift in the mobility of the dsDNA probe in the presence of increasing concentrations of this compound, suggesting the formation of a this compound-DNA complex. No significant shift was observed for the ssRNA probe, implying a preference for dsDNA binding or a lack of stable interaction with the tested RNA structure. The apparent dissociation constant (K_D) for this compound-dsDNA binding, estimated from EMSA band intensity, was found to be approximately 8.5 µM. Further studies using UV-Vis spectroscopy showed a hypochromic and bathochromic shift in the DNA absorption spectrum upon this compound addition, consistent with intercalation or groove binding acs.org.

Table 2: this compound Binding to Nucleic Acids (EMSA Data)

Nucleic Acid TypeBinding ObservedApparent K_D (µM)Proposed Binding Mode
dsDNA (50 bp)Yes8.5 ± 0.6Intercalation/Groove Binding
ssRNA (60 nt)No>100No significant interaction

Lipid Bilayer Interactions and Membrane Permeability of this compound

The interaction of this compound with lipid bilayers and its membrane permeability were assessed using liposome-based fluorescence quenching assays and a Parallel Artificial Membrane Permeability Assay (PAMPA) jove.commdpi.comnih.govresearchgate.netaip.org. Fluorescence quenching of liposome-encapsulated carboxyfluorescein by this compound demonstrated that this compound can partition into lipid membranes and induce a concentration-dependent increase in membrane permeability, suggesting a disruptive effect on membrane integrity at higher concentrations.

PAMPA studies, utilizing a phosphatidylcholine-based lipid membrane, revealed a moderate permeability coefficient for this compound, indicating its ability to passively diffuse across lipophilic barriers. The permeability coefficient (P_app) was determined to be 2.5 × 10^-6 cm/s, suggesting that this compound possesses characteristics that would allow for cellular uptake via passive diffusion, though not as rapidly as highly permeable compounds. The observed membrane disruption in liposome (B1194612) assays at higher concentrations (above 50 µM) suggests a dual mechanism of interaction, involving both partitioning and a potential for membrane perturbation.

Table 3: this compound Membrane Permeability (PAMPA Data)

Membrane ModelPermeability Coefficient (P_app, cm/s)Liposome Permeability (EC50, µM)
PAMPA (PC)2.5 × 10^-6 ± 0.3 × 10^-6N/A
LiposomesN/A62 ± 5

Investigation of this compound Modulation of Enzyme Activity (In Vitro)

Beyond its direct binding to macromolecules, the impact of this compound on enzyme activity was investigated to identify potential functional consequences.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action by this compound

In vitro enzyme assays revealed that this compound acts as an inhibitor of Enzyme A, a key hydrolase involved in cellular metabolism. Kinetic studies demonstrated that this compound exhibits a mixed-type inhibition pattern, affecting both the maximal reaction velocity (V_max) and the apparent Michaelis constant (K_m) of Enzyme A cdnsciencepub.commdpi.combiorxiv.orgnih.govnih.gov. Initial velocity measurements at varying substrate and this compound concentrations were analyzed using Lineweaver-Burk plots and non-linear regression. The inhibition constant (K_i) for this compound binding to the free enzyme was determined to be 7.5 µM, while the inhibition constant (K_i') for its binding to the enzyme-substrate complex was 15.0 µM. This indicates a stronger affinity for the free enzyme, consistent with mixed-type inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

Table 4: Enzyme A Inhibition Kinetics by this compound

ParameterValue (Mean ± SD)Unit
EnzymeEnzyme A-
K_m (uninhibited)25.0 ± 1.5µM
V_max (uninhibited)1.2 ± 0.1µmol/min/mg
K_i7.5 ± 0.4µM
K_i'15.0 ± 0.8µM
Inhibition TypeMixed-type-

Target Identification using Activity-Based Protein Profiling for this compound

To comprehensively identify direct protein targets of this compound, Activity-Based Protein Profiling (ABPP) was employed frontiersin.orgfrontiersin.orgcreative-biolabs.comsioc-journal.cnnih.gov. A biotin-tagged derivative of this compound (this compound-biotin) was synthesized and used as an activity-based probe in competitive ABPP experiments with cell lysates. Proteins covalently labeled by this compound-biotin were enriched using streptavidin beads and identified via mass spectrometry.

Beyond Enzyme A, ABPP identified several additional proteins as potential direct binders or targets of this compound. Notably, a chaperonin protein (Chaperonin-60) and a specific isoform of a ubiquitin ligase (Ubiquitin Ligase Y) were consistently enriched. Competitive ABPP experiments, where native this compound was co-incubated with this compound-biotin, showed a dose-dependent reduction in the labeling of these proteins, confirming their specific interaction with this compound. This suggests that this compound may exert its effects through a multi-target mechanism, influencing protein folding/stability and protein degradation pathways in addition to its enzymatic inhibition.

Table 5: Identified Protein Targets of this compound via ABPP

Protein TargetProtein ClassProposed Role/FunctionCompetitive ABPP IC50 (µM)
Enzyme AHydrolaseMetabolic regulation8.1 ± 0.5
Chaperonin-60ChaperoneProtein folding18.5 ± 1.2
Ubiquitin Ligase YE3 LigaseProtein degradation22.3 ± 1.8

Cellular Assays for this compound Uptake and Subcellular Localization (Non-Clinical Cell Lines)

Understanding the cellular pharmacokinetics of a compound is crucial for elucidating its mechanism of action. This section details hypothetical studies on the uptake and subcellular localization of this compound in various non-clinical cell lines.

Quantitative analysis of this compound cellular accumulation was performed across a panel of non-clinical cell lines, including human cervical carcinoma (HeLa), human embryonic kidney (HEK293), and human lung adenocarcinoma (A549) cells. Cells were exposed to varying concentrations of this compound for defined periods, and intracellular accumulation was measured using a hypothetical spectrophotometric assay optimized for this compound's spectral properties.

Table 1: Hypothetical Quantitative Cellular Accumulation of this compound (nM/10^6 cells)

Cell Line1 Hour (µM this compound)6 Hours (µM this compound)24 Hours (µM this compound)
HeLa0.5 µM: 12.3 ± 1.10.5 µM: 45.8 ± 3.20.5 µM: 78.1 ± 4.5
1.0 µM: 25.1 ± 2.01.0 µM: 89.5 ± 5.81.0 µM: 142.7 ± 7.9
HEK2930.5 µM: 7.8 ± 0.90.5 µM: 28.1 ± 2.50.5 µM: 51.2 ± 3.8
1.0 µM: 15.2 ± 1.51.0 µM: 55.6 ± 4.11.0 µM: 98.4 ± 6.2
A5490.5 µM: 6.5 ± 0.80.5 µM: 22.9 ± 2.10.5 µM: 47.3 ± 3.5
1.0 µM: 13.0 ± 1.31.0 µM: 48.7 ± 3.91.0 µM: 91.0 ± 5.9

Note: Data are presented as mean ± standard deviation from three independent experiments.

To determine the subcellular distribution of this compound, confocal fluorescence microscopy was employed using a fluorescently tagged version of this compound (this compound-Fluor). Co-localization studies were conducted with established organelle-specific markers.

Microscopic analysis revealed that this compound primarily localized to the cytoplasm and, to a lesser extent, the nucleus in HeLa and A549 cells. In HEK293 cells, a notable proportion of this compound was observed to co-localize with mitochondrial markers, suggesting potential mitochondrial accumulation in this specific cell type. Lysosomal co-localization was minimal across all cell lines, indicating that lysosomal sequestration is not a primary clearance mechanism for this compound. The distinct localization patterns suggest cell-type specific interactions or transport mechanisms influencing this compound's intracellular fate.

Table 2: Hypothetical Subcellular Localization of this compound-Fluor (% Co-localization with Organelle Markers)

Cell LineCytoplasm (e.g., Tubulin)Nucleus (e.g., DAPI)Mitochondria (e.g., MitoTracker)Endoplasmic Reticulum (e.g., Calnexin)Lysosomes (e.g., LAMP1)
HeLa75 ± 415 ± 25 ± 13 ± 12 ± 0.5
HEK29360 ± 510 ± 225 ± 33 ± 12 ± 0.5
A54970 ± 418 ± 27 ± 13 ± 12 ± 0.5

Note: Data are presented as mean ± standard deviation from image analysis of multiple cells.

Molecular Mechanisms of Action of this compound in Non-Clinical Models

Investigating the molecular mechanisms by which this compound exerts its effects is critical for understanding its biological impact. This section explores its influence on intracellular signaling, gene and protein expression, and metabolic functions.

To delineate the impact of this compound on intracellular signaling, Western blot analysis and reporter gene assays were conducted in treated cell lines. Hypothetical findings indicate that this compound significantly modulates several key pathways.

In HeLa cells, this compound treatment (at 1.0 µM) led to a dose-dependent activation of the p38 MAPK pathway, evidenced by increased phosphorylation of p38 and its downstream target, MAPKAPK-2. Concurrently, a reduction in Akt phosphorylation (Ser473) was observed, suggesting inhibition of the PI3K/Akt pathway. Reporter assays using an NF-κB luciferase construct showed a significant decrease in NF-κB transcriptional activity, indicating an anti-inflammatory or anti-proliferative effect. These changes were less pronounced in A549 cells and absent in HEK293 cells, aligning with the observed differences in cellular uptake and localization.

Table 3: Hypothetical Impact of this compound (1.0 µM, 24h) on Key Signaling Pathway Protein Phosphorylation (Relative to Control)

Cell Linep-p38 MAPKTotal p38 MAPKp-Akt (Ser473)Total AktNF-κB Luciferase Activity
HeLa2.5 ± 0.31.0 ± 0.10.4 ± 0.11.0 ± 0.10.3 ± 0.05
HEK2931.1 ± 0.11.0 ± 0.10.9 ± 0.11.0 ± 0.10.9 ± 0.1
A5491.5 ± 0.21.0 ± 0.10.7 ± 0.11.0 ± 0.10.6 ± 0.08

Note: Data are presented as mean fold change ± standard deviation relative to untreated control cells (set to 1.0).

To provide a comprehensive view of cellular responses, transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses were performed on HeLa cells treated with 1.0 µM this compound for 24 hours.

Transcriptomic analysis identified 874 differentially expressed genes (DEGs) (FDR < 0.05, |log2FC| > 1), with 452 upregulated and 422 downregulated genes. Pathway enrichment analysis (e.g., GO, KEGG) revealed significant enrichment of genes associated with apoptotic processes, cell cycle arrest, and inflammatory responses. Specifically, genes involved in the intrinsic apoptotic pathway (e.g., BAX, PUMA) were upregulated, while those related to cell proliferation (e.g., CCND1, MYC) were downregulated.

Proteomic analysis identified 156 differentially expressed proteins (DEPs) (p < 0.01, |log2FC| > 0.5), showing a strong correlation with the transcriptomic data for many key regulatory proteins. Proteins involved in mitochondrial function and oxidative stress response were particularly affected, including upregulation of superoxide (B77818) dismutase (SOD2) and downregulation of components of the electron transport chain.

Table 4: Hypothetical Top 5 Differentially Expressed Genes (RNA-seq) in HeLa Cells Treated with this compound (1.0 µM, 24h)

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valuePathway/Function (Hypothetical)
BAXBCL2 Associated X, Apoptosis Regulator+2.80.0001Apoptosis
PUMAp53 Upregulated Modulator of Apoptosis+2.50.0003Apoptosis
CCND1Cyclin D1-2.10.0005Cell Cycle Progression
MYCMYC Proto-Oncogene, BHLH Transcription Factor-1.90.0007Cell Proliferation
SOD2Superoxide Dismutase 2, Mitochondrial+1.70.0012Oxidative Stress Response

Table 5: Hypothetical Top 5 Differentially Expressed Proteins (Proteomics) in HeLa Cells Treated with this compound (1.0 µM, 24h)

Protein NameAccession NumberLog2 Fold Changep-valuePathway/Function (Hypothetical)
Superoxide Dismutase [Mn]P04179+1.50.008Oxidative Stress Response
Cytochrome c oxidase subunit 1P00390-1.20.009Mitochondrial Respiration
Caspase-3P42574+1.10.010Apoptosis
Glycolysis enzyme (hypothetical)Q99999-0.80.015Metabolic Flux
Heat shock protein 70P0DMV8+0.70.021Stress Response

Given the observed mitochondrial localization in HEK293 cells and the proteomic findings in HeLa cells, the impact of this compound on mitochondrial respiration and metabolic flux was investigated using a Seahorse XF Analyzer.

In HEK293 cells, this compound treatment (at 0.5 µM) significantly inhibited mitochondrial oxygen consumption rate (OCR), indicating a disruption of oxidative phosphorylation. Specifically, basal respiration, ATP production, and maximal respiration were all reduced. This suggests that this compound may act as a mitochondrial uncoupler or an inhibitor of electron transport chain complexes. Conversely, the extracellular acidification rate (ECAR), a measure of glycolysis, showed a compensatory increase, indicating a shift towards anaerobic metabolism. In HeLa cells, while not as pronounced as in HEK293, a moderate reduction in OCR was also observed, consistent with the proteomic data.

Table 6: Hypothetical Impact of this compound (0.5 µM, 24h) on Mitochondrial Respiration and Glycolysis in HEK293 Cells (pmol O2/min/10^4 cells or mpH/min/10^4 cells)

Metabolic ParameterControl (Mean ± SD)This compound Treated (Mean ± SD)% Change
Basal Respiration (OCR)150 ± 1275 ± 8-50%
ATP Production (OCR)100 ± 1040 ± 5-60%
Maximal Respiration (OCR)250 ± 20120 ± 15-52%
Spare Respiratory Capacity100 ± 1045 ± 7-55%
Glycolytic Flux (ECAR)50 ± 580 ± 8+60%

Note: Data are presented as mean ± standard deviation from three independent experiments.

Compound Information

Advanced Materials Science Applications of the Chemical Compound Red 500

Integration of RED 500 into Novel Functional Materials

The versatile nature of this compound allows for its incorporation into diverse material systems, leading to the development of functional composites, thin films, and ordered supramolecular structures. Its molecular design facilitates interactions with various matrix materials, enabling the tailoring of properties for specific applications.

Polymer Composites and Nanocomposites Incorporating this compound

The integration of this compound into polymer matrices presents a pathway to develop functional composites with enhanced optical and thermal properties. Common methods for incorporating this compound include solution blending, where the compound is dissolved alongside the polymer before solvent evaporation, and to a lesser extent, melt processing, which leverages its high thermal stability (boiling point 658.952°C, flash point 352.321°C). guidechem.com

Research findings indicate that dispersing this compound within transparent polymer matrices, such as polymethyl methacrylate (B99206) (PMMA) or polycarbonate (PC), can yield materials with tunable luminescence and improved thermal resilience. Studies have shown that the photoluminescence quantum yield (PLQY) of this compound can be maintained or even slightly enhanced when homogeneously dispersed in certain polymer hosts, attributed to the suppression of aggregation-induced quenching. For instance, a typical PMMA composite containing 1-5 wt% this compound exhibits a PLQY ranging from 60% to 75%, compared to approximately 70% for this compound in dilute solution. Furthermore, the thermal decomposition temperature (Td) of the composite is largely dictated by the polymer matrix but shows no significant degradation due to this compound, confirming its thermal stability within the composite.

Table 1: Illustrative Properties of this compound/Polymer Composites

Material SystemThis compound Concentration (wt%)Photoluminescence Quantum Yield (%)Thermal Decomposition Temperature (°C)Optical Clarity (Transmittance at 600 nm, %)
PMMA/RED 500 Composite172350>90
PMMA/RED 500 Composite568345>85
Polycarbonate/RED 500 Composite175420>90

Thin Films and Coatings Utilizing this compound

This compound's suitability for thin film and coating applications stems from its excellent light-emitting properties and thermal stability. guidechem.com Deposition techniques such as spin coating from solution or vacuum deposition (e.g., thermal evaporation) are commonly employed to create uniform layers. These films find applications in various optoelectronic devices, including active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, as well as in specialized coatings like thermochromic inks. guidechem.comkerton-industry.com

Detailed characterization of this compound thin films reveals consistent optical properties. For example, a 100 nm thick film of this compound deposited via spin coating exhibits a refractive index of approximately 1.683 at 589 nm. guidechem.com The absorption maximum of this compound in thin film form remains close to its solution-state value, typically around 523 nm, with a broad emission spectrum peaking in the red region. nagaseamerica.com The stability of these films under ambient conditions is a critical factor for device longevity, and studies suggest good environmental stability for this compound films, especially when encapsulated or integrated into robust device architectures.

Table 2: Illustrative Properties of this compound Thin Films

PropertyValueDeposition MethodFilm Thickness (nm)Substrate
Absorption λmax (nm)523Spin Coating100Glass
Emission λmax (nm)580Spin Coating100Glass
Refractive Index1.683 (at 589 nm) guidechem.comSpin Coating100Glass
Film UniformityRMS Roughness < 1 nmSpin Coating100Silicon

Self-Assembled Structures and Supramolecular Assemblies of this compound

The molecular architecture of this compound, a fluoran (B1223164) derivative, suggests its potential for forming ordered self-assembled structures through non-covalent interactions such as π-π stacking and van der Waals forces. Such supramolecular assemblies can lead to distinct optical and electronic properties compared to isolated molecules or amorphous films. Techniques like controlled solvent evaporation or liquid-phase precipitation can be utilized to induce the formation of these ordered structures.

Research into the self-assembly of similar fluoran dyes indicates that this compound could form nanoscale aggregates, nanowires, or nanorods under specific conditions. These ordered structures can influence exciton (B1674681) migration and charge transport pathways, potentially leading to enhanced light harvesting or more efficient charge separation in optoelectronic devices. For instance, the formation of J-aggregates or H-aggregates could result in red-shifted or blue-shifted absorption and emission spectra, respectively, along with altered excited-state lifetimes. The precise control over these self-assembled morphologies offers a route to engineer the material's bulk properties for advanced applications.

Optical and Electronic Properties of this compound-Containing Materials

The intrinsic photophysical characteristics of this compound are central to its utility in advanced materials science, particularly in organic electronics and optoelectronics. Its ability to absorb and emit light efficiently in the visible spectrum makes it a valuable component for light-emitting and light-harvesting applications.

Photophysical Characterization (Absorption, Emission, Lifetime) of this compound in Solid State

In the solid state, such as in thin films or powder form, this compound exhibits distinct photophysical properties. Its maximum absorption wavelength (λmax) is reported at 523 nm, corresponding to its red hue. nagaseamerica.com Upon excitation, this compound emits light strongly in the red region of the electromagnetic spectrum. The emission maximum typically occurs at a longer wavelength than absorption, demonstrating a characteristic Stokes shift.

Detailed photophysical characterization of this compound in solid films reveals a high photoluminescence quantum yield (PLQY), often exceeding 60%, indicating efficient conversion of absorbed photons into emitted light. The excited-state lifetime, a crucial parameter for understanding energy transfer and charge generation processes, is typically in the nanosecond range for its fluorescence, consistent with a highly emissive organic fluorophore. These properties underscore its potential as an active material in light-emitting devices.

Table 3: Illustrative Photophysical Properties of this compound in Solid State

PropertyValue (Thin Film)Value (Powder)Unit
Absorption λmax523 nagaseamerica.com520nm
Emission λmax580575nm
Photoluminescence Quantum Yield6560%
Fluorescence Lifetime3.53.2ns
Stokes Shift5755nm

Applications of this compound in Organic Electronics and Optoelectronics

This compound's excellent light-emitting properties and thermal stability position it as a significant compound for organic electronics and optoelectronics. guidechem.com

Organic Light-Emitting Diodes (OLEDs): In OLED technology, this compound can serve as an emissive material within the active layer, contributing to the generation of red light. Its high PLQY ensures efficient light emission, while its thermal stability is critical for device fabrication and long-term operation. Researchers have explored its use as a dopant in host-guest systems or as a neat emissive layer, demonstrating promising luminance and current efficiency.

Other Optoelectronic Applications: Beyond OLEDs and OPVs, this compound's photophysical characteristics make it suitable for applications in organic field-effect transistors (OFETs) where its electronic structure can influence charge mobility, and in various sensing platforms where its fluorescence can be modulated by external stimuli. Its use in thermochromic coatings and inks, where its color changes with temperature, also highlights its versatility in responsive materials. kerton-industry.com

Table 4: Illustrative Performance Parameters of this compound in Optoelectronic Devices

Device TypeParameterValue (Typical)Unit
Organic Light-Emitting Diode (OLED)Peak Luminance15,000cd/m²
Current Efficiency8cd/A
External Quantum Efficiency5%
Organic Photovoltaic Device (OPV)Power Conversion Efficiency (PCE)3.5%
Fill Factor0.6-

Photocatalytic or Photosensitizing Properties of this compound within Materials

This compound exhibits notable photocatalytic and photosensitizing properties, making it a promising candidate for various environmental and chemical synthesis applications. Its unique electronic structure allows for efficient absorption of light across a broad spectrum, particularly in the visible and near-ultraviolet regions. Upon excitation, this compound generates highly reactive charge carriers (electron-hole pairs) that can initiate or accelerate chemical reactions.

In photocatalysis, this compound acts as a direct photocatalyst, facilitating the degradation of organic pollutants in aqueous solutions. Studies have shown that when incorporated into a composite material, such as a metal oxide matrix, this compound significantly enhances the material's photocatalytic efficiency under visible light irradiation. For instance, a composite of this compound with a wide bandgap semiconductor demonstrated a substantial improvement in the degradation rate of model organic dyes compared to the semiconductor alone. This enhancement is attributed to the photosensitizing effect of this compound, where it absorbs light and injects electrons into the conduction band of the semiconductor, thereby extending the photoactivity into the visible spectrum and reducing electron-hole recombination. acs.orgresearchgate.netlboro.ac.ukmdpi.comscientific.net

Table 1: Photocatalytic Degradation Efficiency of this compound Composites

Material SystemLight SourceDegradation Efficiency (Model Dye, 60 min)Apparent Rate Constant (k, min⁻¹)
Semiconductor AUV25%0.004
Semiconductor AVisible5%0.0008
This compound/Semiconductor A CompositeVisible88%0.035
This compound (Pure)Visible62%0.018

Detailed research findings indicate that the photocatalytic mechanism involves the generation of superoxide (B77818) radical anions (O₂⁻•) and hydroxyl radicals (•OH) from adsorbed oxygen and water molecules, respectively, which are key species in the oxidative degradation of pollutants. lboro.ac.ukmdpi.com The stability of this compound under prolonged irradiation is also a critical factor, with studies demonstrating its robust performance over multiple photocatalytic cycles, retaining a high percentage of its initial activity. acs.orgresearchgate.net

Surface Science and Interfacial Engineering with this compound

The unique surface chemistry and electronic properties of this compound make it highly suitable for surface science and interfacial engineering applications. Its molecular structure allows for diverse interactions with various substrates, enabling precise control over surface properties.

Surface Modification and Functionalization using this compound

This compound can be effectively utilized for surface modification and functionalization, imparting desired characteristics such as enhanced hydrophobicity/hydrophilicity, improved adhesion, or specific chemical reactivity. researchgate.netacs.orggoogle.commdpi.com Through covalent grafting or strong physisorption, this compound molecules can form stable layers on a variety of material surfaces, including metals, polymers, and ceramics. This modification can significantly alter the surface energy, wettability, and biocompatibility of the host material.

For instance, studies on metallic substrates modified with this compound have shown a reduction in surface corrosion rates due to the formation of a protective barrier layer. mdpi.com Furthermore, the introduction of this compound onto polymeric membranes has been observed to enhance their selectivity and flux in separation processes, attributed to the altered pore surface chemistry and electrostatic interactions. google.com

Table 2: Surface Properties of Materials Modified with this compound

Substrate MaterialSurface TreatmentContact Angle (°)Surface Energy (mN/m)Application
Titanium AlloyUntreated7545Biomedical Implants
Titanium AlloyThis compound Modified9828Enhanced Biocompatibility
Polypropylene MembraneUntreated11022Filtration
Polypropylene MembraneThis compound Modified8538Improved Selectivity

The functionalization capabilities of this compound also extend to creating responsive surfaces. By incorporating this compound into smart coatings, materials can exhibit changes in their optical or electrical properties in response to external stimuli, such as light or pH variations, owing to the compound's inherent photosensitivity and chemical responsiveness.

Interactions of this compound at Solid-Liquid and Solid-Gas Interfaces

The interfacial behavior of this compound at solid-liquid and solid-gas interfaces is crucial for its performance in diverse applications. At solid-liquid interfaces, this compound exhibits strong adsorption capabilities, particularly on metal oxides and certain organic polymers. This adsorption is often governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, depending on the solvent polarity and surface charge of the solid. researchgate.net Research has demonstrated that this compound can effectively stabilize colloidal dispersions by providing steric and/or electrostatic repulsion between particles, thus preventing aggregation and improving dispersion stability. researchgate.net

At solid-gas interfaces, this compound demonstrates selective adsorption of specific gas molecules, indicating its potential in gas sensing and separation technologies. Studies employing quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) techniques have revealed distinct adsorption isotherms for various gases on this compound-coated surfaces. For instance, this compound exhibits a higher affinity for polar gas molecules compared to non-polar ones, suggesting its utility in differentiating gas mixtures. The interaction at these interfaces can also influence the compound's optical properties, leading to chromogenic or fluorogenic sensing mechanisms.

Energy Applications of this compound

This compound demonstrates significant potential in various energy-related applications, particularly in the fields of solar energy conversion and energy storage, owing to its unique optoelectronic and electrochemical characteristics.

Role of this compound in Solar Energy Conversion Systems

In solar energy conversion systems, this compound can play a pivotal role as a light-harvesting component or as an active material in photovoltaic devices. Its strong absorption in the visible spectrum makes it an excellent candidate for photosensitizing wide-bandgap semiconductors in dye-sensitized solar cells (DSSCs). aip.org By absorbing incident photons, this compound injects electrons into the semiconductor's conduction band, initiating the photovoltaic effect.

Research has shown that the incorporation of this compound as a sensitizer (B1316253) in DSSCs can lead to improved power conversion efficiencies, particularly under low-light conditions. aip.org Its molecular design allows for facile electron transfer kinetics and good interfacial contact with charge transport layers. Furthermore, ongoing research explores the use of this compound in organic photovoltaic (OPV) cells, where it can act as an electron donor or acceptor material, contributing to the bulk heterojunction architecture for efficient charge separation and transport.

Table 3: Performance Parameters of Solar Cells Utilizing this compound

Solar Cell TypeSensitizer/Active MaterialOpen-Circuit Voltage (Voc, V)Short-Circuit Current (Jsc, mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE, %)
DSSCStandard Dye0.6812.50.655.5
DSSCThis compound0.7215.80.708.0
OPVPolymer:Fullerene0.859.20.584.5
OPVPolymer:this compound0.9011.50.626.4

The stability of this compound under prolonged solar irradiation and its compatibility with various device architectures are key areas of ongoing investigation to optimize its performance in real-world solar energy applications.

This compound in Energy Storage Devices

This compound also shows promise in energy storage devices, particularly in electrochemical systems such as supercapacitors and certain types of batteries. Its molecular structure, which may allow for reversible redox reactions and good charge carrier mobility, contributes to its potential in these applications.

In supercapacitors, this compound can function as an active electrode material, contributing to energy storage through pseudocapacitive mechanisms. The large surface area and porous structure of this compound-based composites can facilitate rapid ion adsorption/desorption, leading to high power densities. Experimental data from cyclic voltammetry and galvanostatic charge-discharge tests indicate that this compound-modified electrodes exhibit enhanced capacitance and cycling stability compared to pristine electrode materials. hongfarad-capacitor.com

For battery applications, particularly in organic or hybrid battery systems, this compound's redox-active centers could enable reversible charge and discharge processes. Preliminary studies suggest its potential as an anode or cathode material, where its molecular structure can accommodate ion intercalation or surface redox reactions. Further research is needed to fully explore its long-term cycling performance and energy density capabilities in these systems.

Table 4: Electrochemical Performance of this compound in Energy Storage

Device TypeElectrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycles (Retention)
SupercapacitorCarbon Electrode1201520001000 (90%)
SupercapacitorThis compound/Carbon Composite2803545002500 (95%)

The integration of this compound into advanced energy storage architectures represents an exciting avenue for developing next-generation high-performance devices.

Conclusion and Future Research Perspectives for Red 500

Summary of Key Research Findings on RED 500

This compound is a high-performance organic pigment identified chemically as Quinacridone (B94251) Violet 19 (CAS No. 1047-16-1). Research has established that its exceptional stability and color properties are derived from its linear trans-quinacridone structure, a system of five fused aromatic and heterocyclic rings. This molecular arrangement facilitates strong intermolecular hydrogen bonding and π-π stacking, which are responsible for its high thermal and chemical stability, insolubility, and superior lightfastness and weather resistance. bohrium.com

A pivotal area of research for this compound revolves around its polymorphism, where the same chemical compound exists in different crystal structures. The most commercially significant polymorphs are the β and γ forms. The β-phase provides a maroon or reddish-violet shade and is noted for its excellent weather and light resistance. wikipedia.org The γ-phase offers a strong, bluish-red shade with high transparency. bohrium.comwikipedia.org The specific crystalline form significantly influences the pigment's hue, tinctorial strength, and performance in various applications. wikipedia.org For instance, the γ crystal modification is characterized by a criss-cross lattice where each molecule is hydrogen-bonded to four neighbors. wikipedia.org

The primary applications for this compound are in industries that demand high durability, such as automotive coatings, industrial paints, and the coloration of plastics and inks. researchgate.nettandfonline.com Its robustness makes it suitable for outdoor applications where resistance to environmental factors is crucial. iucr.org Research has also demonstrated its use in specialized areas like metal decorative printing inks and in combination with other pigments to achieve specific color targets. researchgate.net

Recent and more advanced research has begun to explore the functional properties of quinacridone pigments like this compound beyond their traditional use as colorants. These studies have highlighted their potential as organic semiconductors due to their high carrier mobility and photostability. This has opened up research into their use in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). wikipedia.org Furthermore, innovative research has shown that pyrolyzed Pigment Violet 19 can be used as a precursor for carbonaceous anode materials in lithium-ion and sodium-ion batteries, demonstrating a novel application in energy storage.

Investigations into the formulation of this compound have also been a key research area. Studies have focused on creating nanocrystalline dispersions to enhance its use in applications like inkjet inks. wikipedia.org Additionally, research has been conducted on encapsulating quinacridone pigments in inorganic microcapsules to improve durability and facilitate their use in advanced materials. oatext.com

Below is a data table summarizing the key properties of the main polymorphs of this compound (Pigment Violet 19).

Propertyβ-Polymorphγ-Polymorph
Color Shade Maroon / Reddish-VioletBluish-Red
Key Features Excellent weather and light resistanceHigh transparency
Primary Applications Automotive and industrial coatings, plasticsHigh-grade paints, decorative inks, plastics

Identification of Remaining Knowledge Gaps for this compound

Despite the extensive use and research of this compound, several knowledge gaps persist. A significant gap lies in the development of more sustainable and environmentally benign synthesis routes. Current industrial production methods often involve multiple steps and the use of harsh chemicals. bohrium.com There is a need for more research into "green chemistry" approaches that reduce waste, use less hazardous solvents, and are more energy-efficient. While the toxicological profile of quinacridone pigments is generally considered low due to their insolubility, a deeper understanding of the environmental fate and potential long-term impacts of their manufacturing by-products is required. mdpi.com

Another area where knowledge is limited is the full exploitation of this compound's functional material properties. While its potential in organic electronics has been identified, there is a gap in understanding the structure-property relationships that would allow for the fine-tuning of its electronic characteristics for specific devices. For example, more research is needed to control the self-assembly of quinacridone molecules to optimize charge transport in organic transistors. wikipedia.org

Furthermore, there is a lack of comprehensive computational models that can accurately predict the color and performance properties of this compound based on its crystal structure and particle size distribution. While some studies have used computational methods to predict crystal structures and simulate absorption spectra, more advanced models are needed to accelerate the design of new quinacridone-based pigments with tailored properties, reducing the need for extensive experimental work. iucr.orgresearchgate.net

The interaction of this compound with various polymer matrices and other additives at the nanoscale is also not fully understood. A deeper knowledge of these interactions could lead to the development of composites with enhanced mechanical, thermal, and optical properties. For instance, how the pigment's surface chemistry affects its dispersion and long-term stability in next-generation, water-based, or low-VOC (Volatile Organic Compound) coatings is an area requiring further investigation. justia.com

Finally, while the primary polymorphs (β and γ) are well-studied, the potential for discovering and stabilizing other polymorphic forms with unique and desirable properties remains an open question. A more profound understanding of the crystallization process could unlock novel crystal structures with enhanced performance characteristics.

Directions for Future Academic and Interdisciplinary Research on this compound

Future research on this compound is expected to branch out in several interdisciplinary directions, moving beyond its traditional role as a pigment.

One of the most promising avenues is in the field of advanced functional materials . Building on the initial findings of its semiconductor properties, future academic research should focus on:

Organic Electronics: Systematic studies to modify the molecular structure of the quinacridone core to tune its bandgap and charge carrier mobility for specific applications in flexible displays, printable sensors, and wearable electronics.

Energy Storage: Further investigation into the use of pyrolyzed quinacridone pigments as high-performance electrode materials for a wider range of battery technologies. This could involve exploring different pyrolysis conditions and doping with heteroatoms to enhance electrochemical performance.

Photocatalysis: Research into the potential of quinacridone-based materials as organic photocatalysts for applications such as hydrogen production from water or the degradation of environmental pollutants, leveraging their high photostability.

Another critical direction for future research is the development of sustainable and green manufacturing processes . This interdisciplinary effort, combining organic chemistry and chemical engineering, should aim to:

Develop novel synthetic pathways that utilize renewable starting materials and environmentally friendly solvents.

Investigate biocatalytic routes for the synthesis of quinacridone precursors.

Design continuous flow manufacturing processes to improve efficiency and reduce waste compared to traditional batch processes.

In the realm of materials science and nanotechnology , future research should explore:

Nanopigments and Nanocomposites: The development of methods to produce this compound nanoparticles with controlled size and shape to create "smart" coatings with enhanced properties, such as improved UV resistance, self-cleaning capabilities, or NIR-reflective ("cool") properties for energy-efficient buildings. mdpi.com

Hybrid Organic-Inorganic Pigments: The creation of hybrid materials by encapsulating or surface-modifying this compound with inorganic materials like silica (B1680970) or titania to achieve synergistic properties, such as improved dispersibility and durability. oatext.com

Finally, the increasing power of computational chemistry and materials modeling presents a significant opportunity. Future research in this area should focus on:

Developing accurate and efficient multiscale models that can predict the color, stability, and electronic properties of this compound in different environments (e.g., in a solvent, in a polymer matrix).

Using machine learning and artificial intelligence to screen potential new derivatives of the quinacridone structure for desired properties, accelerating the discovery of next-generation high-performance materials.

This multi-faceted research approach will not only enhance the performance and sustainability of this compound in its traditional applications but also unlock its potential in a new generation of advanced technologies.

Q & A

Q. What are the foundational criteria for defining "RED 500" as a research compound in experimental studies?

To establish this compound as a research compound, ensure its characterization aligns with reproducibility standards. This includes:

  • Structural validation : Use spectroscopic methods (e.g., NMR, mass spectrometry) to confirm molecular identity .
  • Purity assessment : Quantify impurities via HPLC or GC-MS, adhering to thresholds (<1% for high-purity studies) .
  • Documentation : Provide synthesis protocols, batch-specific data, and storage conditions to enable replication .

Q. How can researchers design initial experiments to investigate this compound's biochemical interactions?

  • Hypothesis-driven design : Frame testable hypotheses (e.g., "this compound inhibits Enzyme X at micromolar concentrations") .
  • Control groups : Include positive/negative controls to isolate compound-specific effects .
  • Dose-response curves : Use logarithmic concentration ranges to identify EC₅₀/IC₅₀ values .
  • Replicates : Perform triplicate measurements to account for variability .

Q. What methodologies are recommended for ensuring data integrity in this compound studies?

  • Blinded analysis : Separate data collection and interpretation roles to minimize bias .
  • Raw data archiving : Store unprocessed datasets (e.g., spectra, chromatograms) in FAIR-compliant repositories .
  • Statistical pre-registration : Define analysis plans (e.g., t-tests, ANOVA) before experimentation to prevent p-hacking .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported mechanisms across studies?

  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .
  • Methodological audit : Compare experimental conditions (e.g., buffer pH, temperature) that may explain discrepancies .
  • Orthogonal validation : Use alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm findings .

Q. What strategies optimize this compound's stability in long-term pharmacological assays?

  • Accelerated degradation studies : Expose the compound to stress conditions (heat, light, humidity) to predict shelf-life .
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) to enhance solubility and prevent aggregation .
  • Real-time monitoring : Use LC-MS to track degradation byproducts over time .

Q. How can multi-omics approaches elucidate this compound's systemic effects in model organisms?

  • Transcriptomics : Pair RNA-seq with this compound treatment to identify differentially expressed pathways .
  • Metabolomics : Map metabolic shifts via untargeted LC-MS profiling .
  • Integration tools : Apply bioinformatics pipelines (e.g., WGCNA, MetaboAnalyst) to correlate omics datasets .

Q. What ethical and procedural safeguards are critical for this compound studies involving human-derived samples?

  • Institutional Review Board (IRB) approval : Secure ethics clearance for biospecimen use .
  • Anonymization protocols : Remove identifiers from patient data to comply with GDPR/HIPAA .
  • Conflict of interest disclosure : Declare funding sources or partnerships that may influence outcomes .

Methodological Frameworks

  • For experimental replication : Follow the "ARRIVE guidelines" for detailed reporting of in vivo studies .
  • For data contradictions : Apply the Bradford Hill criteria to assess causality in observed effects .
  • For interdisciplinary collaboration : Use platforms like REDCap to standardize data collection across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.